molecular formula C17H18Cl2N2O2 B586094 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide CAS No. 1382084-37-8

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

Cat. No. B586094
CAS RN: 1382084-37-8
M. Wt: 357.267
InChI Key: BSTKYJXULFVQRI-UGWFXTGHSA-N
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Description

The compound “2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide” is a labeled analogue of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide . It is used in the synthesis of the acyl glucuronide and hydroxy metabolites of Diclofenac , a nonsteroidal anti-inflammatory compound . The molecular formula of the compound is C17H14D4Cl2N2O2 , and its molecular weight is 357.27 .


Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C17H14D4Cl2N2O2 . This indicates that the compound contains 17 carbon atoms, 14 hydrogen atoms, 4 deuterium atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Triarylamine-Bearing Poly(1,4-phenylenevinylene)

Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1 was prepared via the Gilch reaction. This process enabled the preparation of polyphenylenevinylene with a triarylamine pendant group, offering a new approach to high molecular weight, high-spin organic polymers with solvent-solubility and film formability. This could be significant for developing materials with specific electronic or optoelectronic properties (Kurata, Pu, & Nishide, 2007).

Synthesis and Cytotoxicity of Quinazolinones

A compound, 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), was synthesized and evaluated for its cytotoxicity against various cancer cell lines. This highlights the potential application of such compounds in cancer research and treatment (Hour et al., 2007).

Herbicide Metabolism in Liver Microsomes

A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes found that certain metabolites, related to compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide, are bioactivated through complex pathways. This research is relevant in understanding the metabolic processing of similar chemical structures in agricultural settings (Coleman et al., 2000).

Synthesis and Spectroscopy of N-confused Tetraphenylporphyrins

Substituted N-confused tetraphenylporphyrins, with electron-withdrawing and donating groups, were synthesized to explore the effects of peripheral substitution on macrocycles. This research is valuable for understanding and designing molecules with specific optical and electronic properties (Shaw et al., 2004).

Exploring OLED Materials

A study on the structural, optoelectronic, and charge transport properties of certain dyes, including compounds with bis(4-methoxyphenyl)amino groups, was conducted for their potential use in organic light-emitting diodes (OLEDs). Such research is crucial in the development of efficient OLED materials (Wazzan & Irfan, 2019).

Molecular Conformations in Antipyrine Derivatives

Research into the different molecular conformations of certain antipyrine derivatives, including those with methoxyphenyl groups, offers insights into their biological activities and potential applications in medicinal chemistry (Narayana et al., 2016).

Mechanism of Action

properties

IUPAC Name

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-methoxyanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)8-11-6-4-5-7-15(11)20-17-13(18)9-12(23-3)10-14(17)19/h4-7,9-10,20H,8H2,1-3H3/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTKYJXULFVQRI-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=C(C=C2Cl)OC)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
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2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
Reactant of Route 6
2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

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